molecular formula C15H12BrN3 B11940852 4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile CAS No. 401936-69-4

4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile

Cat. No.: B11940852
CAS No.: 401936-69-4
M. Wt: 314.18 g/mol
InChI Key: HBRVIPLOTXDCOP-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile is a chemical compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities, including antimicrobial, antihypertensive, and anticancer properties . The presence of the bromophenyl group in its structure enhances its biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile can be achieved through a one-pot multicomponent Hantzsch reaction. This method involves the condensation of an aldehyde, a β-ketoester, and ammonium acetate in the presence of a suitable catalyst . The reaction is typically carried out under microwave irradiation, which significantly reduces the reaction time and increases the yield of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydropyridine derivatives. Sodium borohydride is a commonly used reducing agent.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Scientific Research Applications

Comparison with Similar Compounds

4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromophenyl group, which enhances its biological activity and makes it a valuable compound for further research and development.

Properties

CAS No.

401936-69-4

Molecular Formula

C15H12BrN3

Molecular Weight

314.18 g/mol

IUPAC Name

4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

InChI

InChI=1S/C15H12BrN3/c1-9-13(7-17)15(14(8-18)10(2)19-9)11-3-5-12(16)6-4-11/h3-6,15,19H,1-2H3

InChI Key

HBRVIPLOTXDCOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C#N)C2=CC=C(C=C2)Br)C#N

Origin of Product

United States

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